5-Hydroxy Omeprazole-d3 (sodium)

Description

Significance of Stable Isotope Labeled Metabolites in Drug Discovery and Development

The use of metabolites labeled with stable isotopes, like deuterium (B1214612) (²H or D), has revolutionized drug discovery and development. medchemexpress.commedchemexpress.com This technique offers a powerful way to trace and quantify drug-related substances in biological systems with high precision and without the safety concerns associated with radioactive isotopes.

A key application of stable isotope-labeled compounds is the elucidation of complex metabolic pathways. acs.orgresearchgate.net The metabolism of a drug can lead to the formation of various metabolites, some of which may be active or even toxic. By using labeled metabolites, scientists can identify and confirm the structure of these metabolic products. This is often achieved using techniques like mass spectrometry, where the labeled compound and its metabolites can be distinguished from endogenous molecules by their unique mass. acs.orgresearchgate.net This helps in building a complete picture of how the body processes a drug.

In quantitative bioanalysis, which involves measuring the concentration of a drug and its metabolites in biological fluids like plasma or urine, stable isotope-labeled compounds serve as ideal internal standards. nih.govnih.govcapes.gov.br An internal standard is a compound added in a known amount to a sample to correct for variations during sample processing and analysis. A deuterated metabolite, such as 5-Hydroxy Omeprazole-d3 (B1163416), is considered the "gold standard" for an internal standard because it has nearly identical chemical and physical properties to the non-labeled analyte being measured. nih.gov This ensures high accuracy and precision in the quantification of the metabolite.

The use of such internal standards is a critical component of analytical method validation, a process required by regulatory authorities to ensure that the analytical method is reliable and reproducible for its intended use. pmda.go.jpeuropa.eu Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Typically, accuracy within ±20% and precision ≤20%. |

| Calibration Curve | A plot of the response versus the concentration of the analyte, used to determine the concentration in unknown samples. | A correlation coefficient (r²) of ≥0.99 is generally required. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean accuracy within ±15% of the nominal concentration (except at LLOQ). |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. | Precision (as relative standard deviation, RSD) ≤15% (except at LLOQ). |

| Matrix Effect | The effect of other components in the biological sample on the ionization of the analyte and internal standard. | The matrix factor should be consistent and close to 1. |

| Recovery | The efficiency of the extraction procedure of an analytical method. | Recovery should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and handling conditions. |

This table presents typical acceptance criteria which may vary based on specific regulatory guidelines.

Contextualization of 5-Hydroxy Omeprazole (B731) as a Major Omeprazole Metabolite

Omeprazole is a widely used proton pump inhibitor that reduces stomach acid secretion. nih.govdrugbank.com It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. researchgate.netnih.gov The formation of 5-hydroxyomeprazole is a major metabolic pathway, predominantly catalyzed by CYP2C19. researchgate.netcaymanchem.com This metabolite is then further metabolized or excreted from the body. drugbank.com The rate of formation of 5-hydroxyomeprazole can be influenced by an individual's genetic makeup, specifically their CYP2C19 genotype, leading to variations in omeprazole's effectiveness. nih.gov

The following table summarizes the key pharmacokinetic parameters of omeprazole and its major metabolites in individuals with different CYP2C19 metabolizer statuses.

| Compound | Metabolizer Status | Cmax (ng/mL) | AUC∞ (ng·h/mL) |

| Omeprazole | Extensive Metabolizer (EM) | Increased by 2 folds in PM | Increased by 3 folds in PM |

| Poor Metabolizer (PM) | |||

| 5-Hydroxyomeprazole | Extensive Metabolizer (EM) | Decreased by 2 folds in PM | Decreased by 2 folds in PM |

| Poor Metabolizer (PM) | |||

| Omeprazole Sulfone | Extensive Metabolizer (EM) | Increased by 3 folds in PM | Increased by 3 folds in PM |

| Poor Metabolizer (PM) |

Data adapted from a study in Pakistani healthy volunteers. nih.gov Cmax refers to the maximum plasma concentration, and AUC∞ refers to the total drug exposure over time.

Rationale for Deuteration (d3) in Omeprazole Metabolite Research

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, in a drug molecule or its metabolite is a technique known as deuteration. medchemexpress.commedchemexpress.com In the case of 5-Hydroxy Omeprazole-d3, the "d3" signifies that three hydrogen atoms have been replaced by deuterium. This seemingly minor change can have a significant impact on the compound's properties.

The primary reason for deuterating drug molecules is to leverage the kinetic isotope effect (KIE). acs.orgdrugbank.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. acs.orgdrugbank.com

By deuterating a site on a molecule that is susceptible to metabolism, it is possible to slow down its breakdown. This can lead to:

Altered Metabolic Rate: The rate of formation or further metabolism of the deuterated metabolite can be reduced.

While specific in vivo pharmacokinetic data for 5-Hydroxy Omeprazole-d3 (sodium) is not widely available in the public domain, the principles of the kinetic isotope effect suggest that its metabolic clearance would be slower compared to its non-deuterated counterpart. This property is precisely why it is an excellent internal standard in bioanalytical methods, as its slower metabolism does not interfere with the measurement of the endogenous, non-deuterated 5-Hydroxy Omeprazole. The primary application of 5-Hydroxy Omeprazole-d3 remains as a crucial tool for the accurate quantification of its non-deuterated analogue in various research and clinical settings.

Contribution to Mechanistic and Kinetic Isotope Effect Studies

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). epfl.chnih.gov This effect arises from the difference in zero-point vibrational energies between the carbon-hydrogen and carbon-deuterium bonds. nih.gov The C-D bond has a lower zero-point energy, making it stronger and more difficult to break than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

In the context of drug metabolism, KIE studies utilizing compounds like 5-Hydroxy Omeprazole-d3 can provide profound insights into the reaction mechanisms of drug-metabolizing enzymes. epfl.chosti.gov By comparing the rate of metabolism of the deuterated and non-deuterated (unlabeled) compound, researchers can determine whether the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. osti.gov A significant KIE (a noticeable difference in reaction rates) suggests that the bond to the isotopic atom is broken during the rate-limiting step of the reaction. nih.gov

This information is crucial for understanding the intricate details of enzyme-substrate interactions and the catalytic mechanisms of enzymes like cytochrome P450s. nih.gov For instance, if deuteration at a particular site significantly slows down the metabolism of a drug, it indicates that this site is a primary target for metabolic enzymes. This knowledge can be strategically used in drug design to develop "metabolically blocked" or "soft-spot-deuterated" drugs with improved pharmacokinetic profiles. nih.gov

Advantages for Mass Spectrometry Applications

The use of 5-Hydroxy Omeprazole-d3 (sodium salt) offers significant advantages in mass spectrometry-based bioanalysis, primarily serving as an ideal internal standard. nih.gov In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte.

The key advantages of using a stable isotope-labeled internal standard like 5-Hydroxy Omeprazole-d3 include:

Similar Physicochemical Properties: 5-Hydroxy Omeprazole-d3 has nearly identical chemical and physical properties to its unlabeled counterpart, 5-hydroxyomeprazole. lgcstandards.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss during these steps. nih.gov

Co-elution in Chromatography: Due to their similar properties, the deuterated and unlabeled compounds co-elute in liquid chromatography. researchgate.net This is highly desirable as it ensures that both compounds experience the same matrix effects in the mass spectrometer's ion source.

Distinct Mass-to-Charge Ratio (m/z): Despite their similarities, the deuterated and unlabeled compounds have a distinct mass difference due to the presence of deuterium atoms. mdpi.com This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate and precise quantification. For example, a study identified omeprazole metabolites by searching for pairs of peaks with a mass difference of 3 daltons, corresponding to the unlabeled drug and its d3-labeled counterpart. mdpi.comnih.gov

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of bioanalytical methods by correcting for variations in sample handling and instrument response. nih.gov This is particularly important in regulated bioanalysis where high data quality is paramount.

Table 1: Research Findings on Omeprazole Metabolism and Analysis

| Finding | Study Focus | Key Outcome | Citation |

|---|---|---|---|

| Metabolite Identification | Use of D3-omeprazole to identify metabolites in mouse brain and plasma. | Seventeen metabolite peaks were observed, including 5-hydroxyomeprazole and omeprazole sulfone. mdpi.comnih.gov | mdpi.com |

| CYP2C19 and CYP3A4 Roles | Characterization of cytochrome P450 isoenzymes in omeprazole metabolism. | CYP2C19 is the major enzyme for forming 5-hydroxyomeprazole, while CYP3A4 is mainly responsible for omeprazole sulfone formation. nih.gov | nih.gov |

| Bioanalytical Method | Development of an HILIC-MS/MS method for omeprazole and 5-OH omeprazole. | A validated method with a low limit of quantitation (2.5 ng/ml) and good reproducibility was established. researchgate.net | researchgate.net |

| Acid Degradation | Investigation of omeprazole and 5-hydroxyomeprazole degradation products. | Both compounds degrade under acidic conditions, forming a re-arranged monomer as the main product. gcu.ac.uk | gcu.ac.uk |

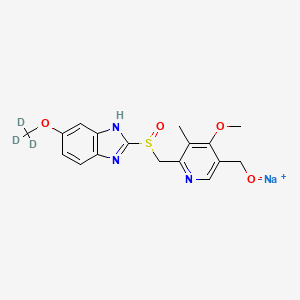

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18N3NaO4S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

sodium;[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanolate |

InChI |

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i2D3; |

InChI Key |

VZCHYRCJHZQAPP-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for 5 Hydroxy Omeprazole D3 Sodium

Methodologies for Stable Isotope Labeling in Organic Synthesis

The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into organic molecules can be achieved through several established strategies. symeres.com These methods are broadly categorized into the direct use of labeled precursors and exchange reactions. symeres.com The choice of method depends on the desired location of the label, the complexity of the target molecule, and the availability of starting materials.

One of the most common and direct approaches to isotopic labeling involves the use of commercially available or synthesized precursors that already contain the desired isotope. symeres.commdpi.com This strategy builds the isotopic label into the molecular skeleton from an early stage of the synthesis. The key advantage is the precise and predictable placement of the isotope within the final compound's structure. nih.gov

For the synthesis of 5-Hydroxy Omeprazole-d3 (B1163416), where the deuterium atoms are located on the methoxy (B1213986) group of the pyridine (B92270) ring, a common precursor would be a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or sodium trideuteriomethoxide (NaOCD₃). By incorporating this labeled precursor during the formation of the methoxy group, the deuterium atoms are permanently and specifically placed. This method is advantageous for creating highly enriched isotopologs required for internal standards in quantitative mass spectrometry. acs.org

Hydrogen/Deuterium (H/D) exchange reactions provide a powerful method for introducing deuterium into a molecule, often at later stages of a synthetic sequence. acs.orgwikipedia.org These reactions involve the replacement of one or more hydrogen atoms in a molecule with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O), deuterated solvents, or deuterium gas (D₂). wikipedia.orgnih.gov

The exchange can be uncatalyzed for acidic protons (e.g., in hydroxyl or amine groups) or catalyzed by acids, bases, or metals for less reactive C-H bonds. wikipedia.org Metal-catalyzed H/D exchange, using catalysts like platinum, palladium, or rhodium, has become a valuable technique for late-stage deuteration of complex molecules, including pharmaceuticals. mdpi.comacs.orgnih.gov While highly effective, H/D exchange can sometimes lead to a mixture of isotopologues with varying degrees of deuteration, and the position of the label may be less specific than with direct incorporation methods. acs.org Furthermore, deuterium atoms introduced by exchange can sometimes be lost during subsequent chemical processing or in biological systems. acs.org

Specific Synthesis Routes for Deuterated Omeprazole (B731) Metabolites

The synthesis of 5-Hydroxy Omeprazole-d3 (sodium salt) leverages established synthetic routes for omeprazole and its metabolites, adapted for isotopic labeling. researchgate.net The IUPAC name, [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol, indicates that the three deuterium atoms are specifically located on the methoxy group attached to the pyridine ring.

This specific labeling pattern strongly suggests that the primary synthetic strategy is the direct incorporation of a deuterated precursor. A plausible synthetic route would parallel the synthesis of the non-labeled compound, 5-Hydroxyomeprazole. researchgate.net A key step in this synthesis involves the introduction of a methoxy group onto the pyridine ring. To produce the d3-labeled compound, a deuterated methoxide source, such as sodium trideuteriomethoxide (NaOCD₃), would be used in place of its non-deuterated counterpart (e.g., sodium methoxide).

The synthesis would involve coupling a suitably functionalized benzimidazole (B57391) moiety with a deuterated pyridine derivative, followed by oxidation of the linking sulfur atom to form the sulfoxide (B87167) characteristic of omeprazole. sphinxsai.comgoogle.com The hydroxymethyl group is typically introduced via functional group manipulation on the pyridine ring precursor before the final coupling and oxidation steps. researchgate.net

Characterization of Isotopic Purity and Enrichment

After synthesis, it is crucial to determine the isotopic purity and the degree of isotopic enrichment of the labeled compound. rsc.orgresearchgate.net Isotopic enrichment refers to the percentage of the specific isotope at a given position, while isotopic purity relates to the proportion of molecules that contain the desired number of isotopic labels. isotope.com Several analytical techniques are employed for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the structural integrity of the synthesized compound and verifying the exact location of the isotopic labels. rsc.org In ¹H NMR, the incorporation of deuterium at a specific position is confirmed by the disappearance or reduction of the corresponding proton signal. nih.gov ¹³C NMR can also provide information about the location of deuterium due to the effect of deuterium on the carbon chemical shifts.

The combination of MS and NMR provides a comprehensive characterization of the synthesized 5-Hydroxy Omeprazole-d3, confirming its molecular structure, the position of the deuterium labels, and the isotopic enrichment level. rsc.org

Table 1: Analytical Techniques for Isotopic Characterization

| Technique | Principle | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Separates ions based on their mass-to-charge ratio with high accuracy. | Determines the mass of the molecule, confirms the incorporation of deuterium, and allows for the calculation of isotopic enrichment by analyzing the relative abundance of different isotopologues. nih.govnih.govucl.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and chemical environment. | Confirms the precise location of the deuterium labels by observing the disappearance of proton signals in ¹H NMR and changes in the ¹³C NMR spectrum. symeres.comrsc.org |

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Hydroxy Omeprazole | 103876-99-9 | C₁₇H₁₉N₃O₄S |

| 5-Hydroxy Omeprazole-d3 | 1189882-58-3 | C₁₇H₁₆D₃N₃O₄S |

| Omeprazole | 73590-58-6 | C₁₇H₁₉N₃O₃S |

| Omeprazole Sulfone | 95510-70-6 | C₁₇H₁₉N₃O₄S |

| Deuterium Oxide | 7789-20-0 | D₂O |

| Trideuteriomethyl iodide | 865-50-9 | CD₃I |

Metabolic Pathways and Enzymatic Biotransformation of Omeprazole and Its 5 Hydroxylated Derivative

Role of Cytochrome P450 Enzymes in Omeprazole (B731) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the biotransformation of omeprazole. nih.govnih.gov These enzymes, located predominantly in the liver, are responsible for the oxidative metabolism of a vast array of foreign compounds, including drugs. nih.govyoutube.com The metabolism of omeprazole is stereoselective, meaning the two enantiomers of omeprazole, (R)- and (S)-omeprazole, are metabolized at different rates by different CYP isoforms. nih.govpharmgkb.org

Predominant Role of CYP2C19 in 5-Hydroxylation

The formation of 5-hydroxyomeprazole, the primary plasma metabolite of omeprazole, is mainly catalyzed by the enzyme CYP2C19. drugbank.comnih.govnih.gov This specific metabolic pathway, known as 5-hydroxylation, is a major route of omeprazole clearance. nih.gov The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variations in omeprazole metabolism. nih.govnih.gov Individuals can be classified as extensive metabolizers, intermediate metabolizers, or poor metabolizers based on their CYP2C19 genotype, which in turn affects their exposure to omeprazole. nih.govyoutube.com Studies have shown that the intrinsic clearance for the formation of the hydroxy metabolite is significantly higher for R-omeprazole than for S-omeprazole, highlighting the stereoselective nature of CYP2C19. nih.gov In fact, predictions suggest that CYP2C19 is responsible for approximately 87% of the total intrinsic clearance of R-omeprazole in human liver microsomes. nih.gov

Stereoselective Metabolic Pathways of Omeprazole Enantiomers by P450 Isoforms

The metabolism of omeprazole is a clear example of stereoselectivity, with different CYP isoforms preferentially metabolizing the (R)- and (S)-enantiomers. nih.govpharmgkb.org CYP2C19 favors the 5-hydroxylation of R-omeprazole. nih.govacs.org Conversely, CYP3A4 is the primary enzyme responsible for the sulfoxidation of S-omeprazole to form omeprazole sulfone. nih.govmdpi.com For S-omeprazole, CYP2C19 is more involved in 5-O-desmethyl formation than in 5-hydroxylation. nih.gov This stereoselective metabolism results in different pharmacokinetic profiles for the two enantiomers, with S-omeprazole generally being cleared more slowly than R-omeprazole. nih.gov

Table 1: Stereoselective Metabolism of Omeprazole Enantiomers by CYP Isoforms

| Enantiomer | Primary Metabolite | Major CYP Isoform |

| (R)-Omeprazole | 5-hydroxyomeprazole | CYP2C19 nih.govacs.org |

| (S)-Omeprazole | Omeprazole sulfone | CYP3A4 nih.govmdpi.com |

| (S)-Omeprazole | 5-O-desmethylomeprazole | CYP2C19 nih.gov |

Involvement of Other CYP2C Enzymes (e.g., CYP2C8, CYP2C9, CYP2C18)

While CYP2C19 and CYP3A4 are the main players, other enzymes within the CYP2C subfamily, such as CYP2C8, CYP2C9, and CYP2C18, have also been shown to be involved in the 5-hydroxylation of omeprazole, albeit to a lesser extent. nih.govresearchgate.net Studies using recombinant enzymes have demonstrated that CYP2C8, CYP2C9, and CYP2C18 can all form 5-hydroxyomeprazole. nih.gov However, the efficiency of these enzymes in this metabolic reaction is considerably lower than that of CYP2C19. nih.gov The CYP2C subfamily is known for its role in the metabolism of various drugs, and their contribution to omeprazole metabolism further illustrates the complexity of drug biotransformation. nih.gov

In Vitro Studies of Omeprazole Biotransformation and Metabolite Formation

In vitro experimental systems are crucial for elucidating the metabolic pathways of drugs like omeprazole. These studies allow researchers to investigate the formation of metabolites in a controlled environment, providing valuable insights into the enzymes involved and the kinetics of the reactions.

Liver Microsomal Assays and Recombinant Enzyme Systems

Human liver microsomes are a key in vitro tool for studying drug metabolism. nih.govnih.gov They contain a high concentration of CYP enzymes and are frequently used to investigate the formation of metabolites such as 5-hydroxyomeprazole and omeprazole sulfone. nih.govnih.gov By incubating omeprazole with liver microsomes and analyzing the resulting products, researchers can determine the rates of metabolite formation and identify the responsible enzymes through the use of specific inhibitors or antibodies. nih.gov

Recombinant enzyme systems, which involve expressing a single human CYP isoform in a cellular system (like insect cells or bacteria), provide a more specific approach to studying drug metabolism. nih.govresearchgate.net These systems allow for the investigation of the role of individual enzymes in the metabolism of a drug without the interference of other enzymes present in liver microsomes. nih.gov Studies using recombinant CYP2C19, CYP3A4, and other CYP2C enzymes have been instrumental in confirming their respective roles in the stereoselective metabolism of omeprazole. nih.govnih.gov

Table 2: Kinetic Parameters of Omeprazole Metabolism in Rat Liver Microsomes

| Metabolic Pathway | Vmax (nmol/min/mg protein) | Km (µmol/L) |

| Omeprazole Hydroxylation | 2033 | 46.8 |

| Omeprazole Sulfone Formation | 187.9 | 120.7 |

| (Data sourced from a study on rat liver microsomes) nih.gov |

Biotransformation Studies in Non-Mammalian Systems (e.g., Fungi)

The use of microbial systems, particularly filamentous fungi, serves as a valuable in vitro model to mimic and predict the mammalian metabolism of drugs. elsevier.es Fungi from the Cunninghamella genus are well-regarded for this purpose as they possess cytochrome P-450 mono-oxygenase systems analogous to those in mammals and can perform a variety of phase I and phase II biotransformation reactions. researchgate.netmdpi.com

Studies involving the fungus Cunninghamella elegans have demonstrated its ability to metabolize omeprazole. electronicsandbooks.com The primary metabolic transformations observed include the reduction of the sulfoxide (B87167) group to a sulfide (B99878) and the hydroxylation of the molecule's aromatic rings and side chain. electronicsandbooks.com Incubation of omeprazole with Cunninghamella elegans ATCC 9245 resulted in the isolation of three primary metabolites. researchgate.net Similarly, the fungus Botrytis cinerea 2100 has been shown to biotransform omeprazole into its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, with reported yields of 2.1% and 7.3%, respectively. researchgate.net

These biotransformation studies in fungi like Cunninghamella and Botrytis provide an effective means to produce and isolate metabolites of omeprazole, which can then be used as reference standards for analytical procedures and further pharmacological testing. researchgate.netelectronicsandbooks.com

Table 1: Fungal Biotransformation of Omeprazole

| Fungus Species | Metabolite(s) Formed | Reported Yield | Reference |

|---|---|---|---|

| Botrytis cinerea 2100 | 5-hydroxyomeprazole | 2.1% | researchgate.net |

| Botrytis cinerea 2100 | Omeprazole sulfone | 7.3% | researchgate.net |

Identification of Secondary Metabolic Products from 5-Hydroxyomeprazole

Once formed, 5-hydroxyomeprazole, a primary metabolite of omeprazole, undergoes further metabolic conversion to secondary products. nih.govontosight.ai These subsequent reactions are crucial for the complete clearance of the drug from the body. The key secondary metabolic pathways involve oxidation to form sulfone derivatives. nih.gov

Other Conjugation or Derivatization Pathways

While sulfoxidation is a primary route, other metabolic transformations can occur. The acid-induced degradation of 5-hydroxyomeprazole has been studied to understand its fate under various conditions. gcu.ac.uk In acidic environments, 5-hydroxyomeprazole rapidly degrades, forming a rearranged monomer as the main product. gcu.ac.uk Other identified species include doubly and singly charged dimers. gcu.ac.uk These degradation products are analogous to those formed from the parent omeprazole, differing only by the presence of an oxygen atom. gcu.ac.uk In vivo, the major metabolites of esomeprazole (B1671258) (the S-isomer of omeprazole), which include hydroxylated and desmethylated forms, are considered to lack antisecretory activity and are excreted in the urine and feces. medex.com.bd Approximately 80% of an oral dose is excreted as inactive metabolites in the urine. medex.com.bd

Enzymatic Inhibition Profiles of Omeprazole Metabolites

Omeprazole and its metabolites are known to interact with and inhibit key drug-metabolizing enzymes, which can lead to drug-drug interactions. nih.govnih.govresearchgate.net

Inhibition of CYP2C19 and CYP3A4 by 5-Hydroxyomeprazole and Other Metabolites (In Vitro)

In vitro studies using human liver microsomes have established that omeprazole and its main metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole, and carboxyomeprazole, all act as reversible inhibitors of both CYP2C19 and CYP3A4. nih.govnih.govbohrium.com While all metabolites demonstrate this reversible inhibition, their potencies vary. nih.gov The consideration of reversible inhibition by these metabolites is particularly important for predicting potential drug-drug interactions with CYP2C19. nih.govnih.gov For CYP3A4, however, reversible inhibition by omeprazole and its metabolites alone may not be sufficient to identify a risk of interaction. nih.govnih.gov

Table 2: In Vitro Reversible Inhibition of CYP Enzymes by Omeprazole Metabolites

| Compound | Target Enzyme | Inhibition Type | Finding | Reference |

|---|---|---|---|---|

| 5-Hydroxyomeprazole | CYP2C19, CYP3A4 | Reversible | All major metabolites demonstrated reversible inhibition. | nih.govnih.govbohrium.com |

| Omeprazole Sulfone | CYP2C19, CYP3A4 | Reversible | All major metabolites demonstrated reversible inhibition. | nih.govnih.govbohrium.com |

| 5'-O-desmethylomeprazole | CYP2C19, CYP3A4 | Reversible | All major metabolites demonstrated reversible inhibition. | nih.govnih.govbohrium.com |

Time-Dependent Inhibition Mechanisms

Beyond reversible inhibition, several omeprazole metabolites exhibit time-dependent inhibition (TDI) of cytochrome P450 enzymes. nih.govnih.govbohrium.com TDI is a mechanism where the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme, often due to the formation of a more potent inhibiting metabolite or irreversible binding. youtube.com

Table 3: Time-Dependent Inhibition (TDI) of CYP Enzymes by Omeprazole and its Metabolites

| Compound | Target Enzyme | TDI Activity | Kinetic Parameters | Reference |

|---|---|---|---|---|

| Omeprazole | CYP2C19 | Yes | KI = 5–9 μM, kinact = 0.015–0.03 min-1 | nih.gov |

| Omeprazole | CYP3A4 | Yes | - | nih.govnih.gov |

| Omeprazole Sulfone | CYP2C19 | Yes | KI = 5–9 μM, kinact = 0.015–0.03 min-1 | nih.gov |

| 5'-O-desmethylomeprazole | CYP2C19 | Yes | KI = 5–9 μM, kinact = 0.015–0.03 min-1 | nih.gov |

| 5'-O-desmethylomeprazole | CYP3A4 | Yes | - | nih.govnih.gov |

Advanced Analytical Methodologies for 5 Hydroxy Omeprazole D3 Sodium

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of 5-Hydroxy Omeprazole-d3 (B1163416) and its non-labeled counterpart in complex biological samples. researchgate.netresearchgate.net This powerful combination allows for the separation, identification, and quantification of these compounds with high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Integration

High-performance liquid chromatography (HPLC) is integral to the LC-MS workflow, providing the necessary separation of the analyte of interest from other matrix components prior to mass spectrometric detection. researchgate.netresearchgate.net The choice of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve efficient separation.

For the analysis of Omeprazole (B731) and its metabolites, reversed-phase columns, such as C18 and C8, are commonly employed. nih.govnih.gov Mobile phases typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. researchgate.netmdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. chromatographyonline.com

A variety of HPLC columns have been successfully utilized for the separation of Omeprazole and its metabolites, as detailed in the table below.

Interactive Table: HPLC Columns Used for Omeprazole and Metabolite Analysis

| Column Type | Dimensions | Particle Size | Application | Reference |

|---|---|---|---|---|

| Zorbax XDB-C8 | 50 x 4.6 mm | - | Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma. | nih.gov |

| Purospher Star C18 | 100 x 4.6 mm | 5 µm | Quantification of omeprazole in human plasma. | scispace.com |

| Phenomenex® Kinetex XB–C18 | 2.1 x 50 mm | 2.6 μm | Quantification of omeprazole in mouse plasma and brain. | nih.gov |

| Hichrom RP18 | 150 × 3.0 mm | 3μm | Determination of omeprazole, 5-hydroxy-omeprazole and omeprazole-sulphone in human plasma. | researchgate.net |

| ZORBAX Eclipse Plus C18 | - | - | Simultaneous quantitation of four CYP450 probe drugs and their metabolites in rat plasma. | nih.gov |

| XTerra MS C18 | 150×4.6 mm | - | Simultaneous determination of omeprazole and its two metabolites in human plasma. | researchgate.net |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Metabolite Profiling

Quadrupole time-of-flight mass spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that is exceptionally well-suited for metabolite profiling studies. mdpi.com Its high mass accuracy and resolution enable the confident identification of known and unknown metabolites of Omeprazole. In a study investigating Omeprazole metabolites in mouse brain and plasma, a UHPLC-QTOF-MS method was employed. nih.gov The concomitant administration of Omeprazole and its stable isotope-labeled form, D3-Omeprazole, facilitated the identification of drug-related metabolites by searching for ion pairs with a mass difference of 3 Daltons. mdpi.com This approach led to the identification of seventeen metabolites, including 5-Hydroxy Omeprazole. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Quantification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity. nih.govscienceopen.com This technique involves the selection of a specific precursor ion (e.g., the protonated molecule of 5-Hydroxy Omeprazole-d3), its fragmentation through collision-induced dissociation (CID), and the monitoring of a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interferences, leading to highly reliable quantitative data. nih.gov

For the analysis of Omeprazole and its metabolites, including 5-Hydroxy Omeprazole, specific precursor-to-product ion transitions are monitored. For instance, the transition of m/z 346.3 → 198.0 for Omeprazole has been utilized. nih.gov Similarly, for 5-Hydroxy Omeprazole, the transition of m/z 362 → 214 has been reported. nih.gov The use of a deuterated internal standard like 5-Hydroxy Omeprazole-d3, with its distinct mass transition, allows for accurate correction of any variability during sample preparation and analysis.

Interactive Table: MS/MS Transitions for Omeprazole and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Omeprazole | 346.3 | 198.0 | Determination in human plasma and oral fluid. | nih.gov |

| Omeprazole | 346.18 | - | Detection in human plasma. | researchgate.net |

| 5-Hydroxyomeprazole | 362 | 214 | Simultaneous determination with omeprazole in human plasma. | nih.gov |

| Omeprazole Sulfone | 362.0 | 150.0 | Simultaneous determination with omeprazole and 5-hydroxyomeprazole in human plasma. | researchgate.net |

| Omeprazole-d3 (Internal Standard) | 349.2 | 201.0 | Internal standard for omeprazole and its metabolites analysis. | researchgate.net |

Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometry

Isotope ratio-monitoring liquid chromatography-mass spectrometry (IR-LCMS) is an advanced technique that can be used to trace the metabolic fate of isotopically labeled drugs. nih.gov By concomitantly administering a drug and its stable isotope-labeled counterpart, researchers can identify metabolites by searching for the characteristic isotopic pattern in the mass spectra. mdpi.com This approach has been successfully applied to the study of Omeprazole metabolism, where the co-administration of Omeprazole and D3-Omeprazole allowed for the confident identification of various metabolites in mouse brain and plasma. mdpi.comnih.gov A study exploring Omeprazole metabolites in a mouse's brain used a stable isotope ratio-patterning liquid chromatography-mass spectrometric method. nih.gov

Application of Deuterium (B1214612) Labeling as Internal Standards for Quantification

The use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds like 5-Hydroxy Omeprazole-d3, is a widely accepted and highly recommended practice for achieving accurate and precise quantification in bioanalytical methods. researchgate.netmdpi.comscispace.com These internal standards are ideal as they have nearly identical physicochemical properties to the analyte of interest but a different mass, allowing them to be distinguished by the mass spectrometer. medchemexpress.com

The internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. youtube.com It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations in extraction recovery, matrix effects, or instrument response can be effectively normalized, leading to highly accurate and reproducible quantitative results. nih.gov

Strategies for Absolute Quantification in Biological Matrices (e.g., Plasma, Brain Homogenates)

Absolute quantification of 5-Hydroxy Omeprazole in biological matrices like plasma and brain homogenates is typically achieved through the construction of a calibration curve. mdpi.comnih.gov This involves preparing a series of calibration standards by spiking known concentrations of the non-labeled analyte (5-Hydroxy Omeprazole) and a fixed concentration of the deuterated internal standard (5-Hydroxy Omeprazole-d3) into a blank biological matrix. nih.gov

These standards are then subjected to the same extraction and analysis procedure as the unknown samples. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. The concentration of 5-Hydroxy Omeprazole in the unknown samples can then be accurately determined by interpolating their peak area ratios onto this calibration curve. nih.gov This method has been successfully applied to determine the concentration of Omeprazole and its metabolites in various biological samples, including human plasma and mouse brain tissue. mdpi.comnih.gov

Mitigation of Matrix Effects and Ion Suppression

In bioanalytical methods utilizing liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy and precision of quantification. These effects, arising from co-eluting endogenous components in the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to erroneous results. nih.govrsc.org The use of a stable isotope-labeled internal standard (SIL-IS), such as 5-Hydroxy Omeprazole-d3 (Sodium), is a widely accepted strategy to compensate for these matrix effects. nih.govchromatographyonline.com The underlying principle is that the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus allowing for a reliable analyte-to-internal standard response ratio. chromatographyonline.com

However, studies have shown that even with a SIL-IS, non-uniform matrix effects can still pose a significant challenge, particularly in complex matrices like urine. nih.gov For instance, a study on omeprazole analysis revealed significant ion enhancement in one lot of human blank urine but not in another, which led to a positive bias in quality control samples when a non-linear regression model was used. nih.gov This highlights the necessity of a multi-faceted approach to mitigate matrix effects.

Several strategies can be employed to minimize matrix effects and ion suppression during the analysis of 5-Hydroxy Omeprazole-d3 (Sodium):

Optimized Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. Adjusting the pH of the aqueous matrix can optimize the extraction of analytes like omeprazole and its metabolites. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often more effective than LLE in removing interfering substances. chromatographyonline.com

Protein Precipitation: A simpler method where a solvent is added to precipitate proteins, which are major contributors to matrix effects in plasma samples. chromatographyonline.com

Chromatographic Separation: Effective chromatographic separation is crucial to resolve the analyte of interest from co-eluting matrix components. chromatographyonline.com This can be achieved by:

Optimizing the mobile phase composition and gradient elution program.

Selecting an appropriate HPLC column with a suitable stationary phase. For omeprazole and its metabolites, reversed-phase columns like C18 are commonly used. nih.gov

Alternative Calibration Strategies: When significant matrix effects persist, alternative calibration methods can be considered:

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects. nih.gov

Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be effective but is more labor-intensive. chromatographyonline.com

The following table summarizes the primary strategies for mitigating matrix effects in the analysis of 5-Hydroxy Omeprazole-d3 (Sodium).

| Strategy | Description | Advantages | Limitations | Relevant Findings |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | Use of 5-Hydroxy Omeprazole-d3 (Sodium) to compensate for variations in sample preparation and instrument response. nih.govchromatographyonline.com | Co-elutes with the analyte, experiencing similar matrix effects, leading to accurate correction. chromatographyonline.com | May not fully compensate for non-uniform matrix effects across different sample lots. nih.gov Can be expensive. chromatographyonline.com | A study on omeprazole showed that even with a SIL-IS, significant ion enhancement occurred in some urine samples, affecting accuracy. nih.gov |

| Optimized Sample Preparation (LLE, SPE) | Techniques to remove interfering matrix components before LC-MS analysis. chromatographyonline.com | Reduces the load of interfering substances, minimizing ion suppression/enhancement. chromatographyonline.com | Can be time-consuming and may lead to analyte loss if not optimized. | Effective sample cleanup is considered one of the most crucial steps in reducing matrix effects. chromatographyonline.com |

| Chromatographic Separation | Modifying LC conditions to separate the analyte from matrix interferences. chromatographyonline.com | Prevents co-elution of interfering compounds with the analyte, directly reducing matrix effects at the source. | May require extensive method development and may not be able to separate all interferences. | Proper chromatographic resolution is a fundamental approach to avoiding matrix effects. chromatographyonline.com |

| Matrix-Matched Calibrators | Preparation of calibration standards in a blank matrix identical to the study samples. nih.gov | Compensates for consistent matrix effects by ensuring calibrators and samples have similar compositions. | Relies on the availability of a true blank matrix, which can be difficult to obtain. | A common and effective strategy when a representative blank matrix is available. nih.gov |

Hydrogen-Deuterium Exchange (HDX) for Elucidating Labile Protons and Metabolite Differentiation

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics by monitoring the exchange of labile amide protons with deuterium in a D₂O-enriched solvent. nih.govnih.gov While HDX-MS is predominantly applied to large biomolecules, the fundamental principles of hydrogen-deuterium exchange can also be applied to small molecules like 5-Hydroxy Omeprazole-d3 (Sodium) to identify labile protons and aid in metabolite differentiation. nih.gov

Labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups, can exchange with deuterium. In the context of 5-Hydroxy Omeprazole-d3 (Sodium), the hydroxyl group on the pyridine (B92270) ring and the N-H proton of the benzimidazole (B57391) ring are potential sites for hydrogen-deuterium exchange. researchgate.net

The rate of exchange is dependent on factors such as pH, temperature, and the structural environment of the proton. youtube.com By carefully controlling these conditions and analyzing the resulting mass shifts by mass spectrometry, it is possible to gain insights into the number and location of labile protons within the molecule.

While specific research applying HDX-MS to 5-Hydroxy Omeprazole-d3 (Sodium) for metabolite differentiation is not extensively documented in the literature, the technique holds theoretical potential. For instance, differentiating between 5-Hydroxy Omeprazole and other hydroxylated metabolites could be achieved by observing distinct patterns of deuterium incorporation. The number of exchangeable protons would differ between isomers, leading to different mass shifts upon exposure to D₂O. This information, in conjunction with fragmentation data from tandem mass spectrometry, could provide a higher degree of confidence in metabolite identification.

The concomitant administration of a deuterated drug like omeprazole-d3 has been shown to be highly effective in identifying drug-related metabolites in complex matrices by searching for the characteristic mass difference of 3 Daltons between the labeled and unlabeled compounds. mdpi.com This approach, while not HDX in the traditional sense of probing conformational dynamics, utilizes the principle of isotopic labeling for confident metabolite identification. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Isotopic Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of small molecules. In conjunction with isotopic labeling, NMR can provide unambiguous structural information and facilitate the differentiation of closely related compounds, such as drug metabolites. nih.govnih.gov

The presence of the deuterium (d3) label in the methoxy (B1213986) group of 5-Hydroxy Omeprazole-d3 (Sodium) serves as a powerful diagnostic tool in NMR analysis. In a ¹H-NMR spectrum, the signal corresponding to the methoxy protons would be absent for the d3-labeled compound, simplifying the spectrum and confirming the site of isotopic labeling. researchgate.netresearchgate.net This is particularly useful for distinguishing it from the unlabeled 5-Hydroxy Omeprazole.

Furthermore, ¹³C-NMR spectroscopy can also be utilized. The carbon atom attached to the three deuterium atoms in the methoxy group will exhibit a characteristic triplet in the ¹³C-NMR spectrum due to spin-spin coupling with deuterium (which has a spin of 1), and its chemical shift will be slightly different from the corresponding carbon in the unlabeled compound. researchgate.net

In a study on the metabolism of [¹⁴C]omeprazole, the structures of the major metabolites, including hydroxyomeprazole, were determined using a combination of mass spectrometry, derivatization with stable isotopes, and ¹H-NMR by comparing the data with synthetic reference standards. nih.gov This underscores the importance of NMR in the definitive structural confirmation of metabolites.

The table below presents hypothetical ¹H-NMR data for 5-Hydroxy Omeprazole to illustrate how the d3-label would aid in spectral interpretation.

| Proton Assignment (Hypothetical) | Approximate Chemical Shift (ppm) for Unlabeled Compound | Expected Observation for 5-Hydroxy Omeprazole-d3 (Sodium) |

| Pyridine-CH₃ | ~2.2 | Singlet |

| Pyridine-OCH₃ | ~3.7 | Singlet |

| Benzimidazole-OCH₃ | ~3.8 | Signal Absent |

| Pyridine-CH₂OH | ~4.7 | Singlet |

| Benzimidazole-H | ~7.0-7.6 | Multiplets |

| Pyridine-H | ~8.2 | Singlet |

| Benzimidazole-NH | ~12.4 | Broad Singlet |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The key diagnostic feature is the absence of the benzimidazole-OCH₃ signal in the d3-labeled compound.

Preclinical and in Vitro Pharmacological Research Applications

Investigation of Omeprazole (B731) and Metabolite Distribution in Preclinical Models

The use of stable isotope-labeled compounds like 5-Hydroxy Omeprazole-d3 (B1163416) is instrumental in metabolite identification (MetID) studies. By administering a mixture of the labeled and unlabeled parent drug (e.g., D3-omeprazole and omeprazole), researchers can easily identify drug-related metabolites by searching for mass spectra showing a characteristic 3-dalton mass difference. nih.gov

In preclinical studies using mouse models, the simultaneous administration of omeprazole and its stable isotope D3-omeprazole has been pivotal for identifying metabolites in both plasma and brain tissue. nih.gov Following administration, researchers can analyze pooled plasma and brain homogenates using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This approach has led to the identification of numerous omeprazole metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. nih.govresearchgate.net

One key finding from these studies is that the profile of metabolites can differ significantly between the brain and plasma. nih.gov For instance, after intravenous administration in mice, the brain-to-plasma partition coefficient (Kp) for omeprazole was calculated to be 0.15, indicating its ability to cross the blood-brain barrier. nih.gov A total of seventeen different metabolites were identified in one such study, with some being unique to either the plasma or the brain, highlighting distinct metabolic activities in these compartments. nih.govresearchgate.net

Research has demonstrated that the distribution and abundance of omeprazole metabolites, such as 5-hydroxyomeprazole, vary between different tissues and organs. nih.gov This is largely attributed to the differential expression and activity levels of metabolic enzymes in various tissues. nih.gov

In mouse models, the major metabolic pathways observed in plasma were different from those in the brain. nih.gov Plasma samples showed that "oxidation + glucuronidation," "mono-oxidation," and "sulfoxide to thioether" pathways were predominant. nih.gov In contrast, the metabolic profile in the mouse brain revealed a different primary pathway. nih.gov The major metabolites of esomeprazole (B1671258) (the S-isomer of omeprazole) are formed by the CYP2C19 isoenzyme (hydroxy and desmethyl metabolites) and the CYP3A4 isoenzyme (sulfone metabolite), and these metabolites are considered to lack anti-secretory activity. medex.com.bd Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, with the rest found in the feces. medex.com.bd

| Compartment | Major Metabolic Pathways/Observations | Identified Metabolites Include |

|---|---|---|

| Plasma | Predominantly "oxidation + glucuronidation", "mono-oxidation", and "sulfoxide to thioether" pathways. nih.gov | 5-hydroxyomeprazole, Omeprazole sulfone, Hydroxy glucuronide metabolite. nih.gov |

| Brain | Different major metabolic pathways compared to plasma. nih.gov Some metabolites are found only in the brain. nih.gov | 5-hydroxyomeprazole, Omeprazole sulfone, and other unique metabolites. nih.gov |

Mechanistic Studies of Drug-Enzyme Interactions in Cell-Free and Cellular Systems

5-Hydroxy Omeprazole is central to in vitro studies aimed at elucidating the mechanisms of drug-enzyme interactions, particularly with the Cytochrome P450 (CYP) system. Omeprazole itself is metabolized primarily by CYP2C19 and CYP3A4, and it also acts as an inhibitor of these enzymes. clinpgx.orgnih.gov Understanding the role of its metabolites in these interactions is crucial for predicting drug-drug interactions (DDIs). nih.gov

In vitro studies using recombinant human enzymes have been employed to characterize the kinetics of omeprazole metabolism. It has been shown that multiple CYP enzymes can form 5-hydroxyomeprazole. nih.gov Both CYP2C19 and CYP3A4 are involved in the 5-hydroxylation of omeprazole. nih.gov

Studies have determined the kinetic parameters for the formation of 5-hydroxyomeprazole by different CYP isoforms. CYP2C19 exhibits a significantly lower Michaelis-Menten constant (KM) for this reaction compared to CYP3A4, indicating a higher binding affinity. nih.gov Furthermore, omeprazole and some of its metabolites, including 5'-O-desmethylomeprazole and omeprazole sulfone, have been identified as time-dependent inhibitors (TDIs) of CYP2C19. nih.gov In one study, omeprazole was identified as a mechanism-based inhibitor of CYP2C19 with a Ki of 8.56 μM and a Kinact of 0.156 min-1. researchgate.net

| Enzyme | Parameter | Value | Significance |

|---|---|---|---|

| CYP2C19 | Turnover Number | 13.4 ± 1.4 nmol/min/nmol P450 nih.gov | High catalytic efficiency for 5-hydroxylation. nih.gov |

| KM | Substantially lower than CYP3A4 nih.gov | Higher binding affinity for omeprazole. nih.gov | |

| CYP3A4 | Turnover Number | 5.7 ± 1.1 nmol/min/nmol P450 nih.gov | Contributes to 5-hydroxylation. nih.gov |

Metabolites of omeprazole, including 5-hydroxyomeprazole, have been shown to act as reversible inhibitors of both CYP2C19 and CYP3A4. nih.gov Inhibition studies using isoform-selective chemical inhibitors and antibodies have confirmed the roles of these enzymes. At low, therapeutically relevant concentrations of omeprazole, antibodies to CYP2C proteins inhibited approximately 70% of 5-hydroxyomeprazole formation. nih.gov In contrast, antibodies to CYP3A4 inhibited about 30% of this activity. nih.gov This suggests that at lower substrate concentrations, CYP2C19 is the dominant enzyme for this metabolic pathway. nih.gov However, at higher concentrations, the contributions of the two enzymes become more comparable. nih.gov Omeprazole has been shown to competitively inhibit CYP3A4-mediated metabolism of certain drugs. nih.gov

Understanding the Biological Effects of Omeprazole Metabolites

Exploration of Potential Anti-inflammatory Effects (in vitro/animal models)

Direct research into the anti-inflammatory properties of 5-Hydroxy Omeprazole-d3, or its non-deuterated counterpart 5-Hydroxy Omeprazole, is not extensively documented in publicly available literature. However, the parent compound, omeprazole, has been investigated for such effects, which may provide context for future research into its metabolites.

Studies have shown that proton pump inhibitors (PPIs) like omeprazole may possess anti-inflammatory and anti-oxidant properties independent of their acid-suppressing mechanism. nih.gov Research in animal models has indicated that omeprazole can prevent stress-induced gastric ulcers at doses too low to inhibit acid secretion, suggesting a mechanism related to reducing hydroxyl radicals, lipid peroxidation, and protein oxidation. nih.gov In in vitro studies using human cell lines, omeprazole has been observed to block the production of interleukin-8 (IL-8), a potent neutrophil chemoattractant, potentially by interfering with the nuclear factor-κB (NF-κB) pathway. nih.gov Furthermore, omeprazole has been reported to inhibit neutrophil superoxide production and chemotaxis in vitro. researchgate.net These protective effects are linked to an increase in gastric flow and a reduction in neutrophil infiltration. nih.gov

While these findings relate to omeprazole, they highlight a potential area for future investigation into its primary metabolite, 5-Hydroxy Omeprazole. As 5-Hydroxy Omeprazole is an inactive metabolite concerning acid inhibition, any distinct pharmacological activities, such as anti-inflammatory effects, would be of significant scientific interest. artmolecule.fr Currently, however, specific studies on 5-Hydroxy Omeprazole-d3 in this context remain to be published.

Application in Drug Metabolism and Pharmacokinetics (DMPK) Research Beyond Human Trials

The primary and most significant application of 5-Hydroxy Omeprazole-d3 is in the field of Drug Metabolism and Pharmacokinetics (DMPK) as a deuterated internal standard. artmolecule.fr Stable isotope-labeled compounds are invaluable tools in analytical chemistry, particularly for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.comnih.gov

In preclinical DMPK studies, which involve in vitro assays and animal models, accurate quantification of drug metabolites is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug. nih.gov Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, which converts it to 5-Hydroxy Omeprazole, and to a lesser extent by CYP3A4, which forms omeprazole sulfone. clinpgx.orgresearchgate.net

The use of 5-Hydroxy Omeprazole-d3 as an internal standard allows for precise measurement of the endogenously formed 5-Hydroxy Omeprazole in various biological samples from in vitro metabolism studies (e.g., liver microsomes) and animal pharmacokinetic studies. nih.govacs.orgmultiscreensite.com

Key advantages of using deuterated internal standards like 5-Hydroxy Omeprazole-d3 in DMPK research include:

Compensation for Matrix Effects : Biological samples are complex matrices that can interfere with the analytical signal of the target analyte. A deuterated standard, being chemically identical to the analyte, co-elutes and experiences the same matrix effects, allowing for accurate correction. clearsynth.com

Improved Accuracy and Precision : By adding a known quantity of the deuterated standard to each sample, variations during sample preparation, extraction, and instrument analysis can be normalized. nih.govlcms.cz This leads to highly reliable and reproducible quantification. nih.gov

Method Validation : Deuterated standards are crucial for validating bioanalytical methods to ensure they meet regulatory standards for robustness and reliability. clearsynth.comnih.gov

The table below summarizes pharmacokinetic parameters of omeprazole and its primary metabolite, 5-Hydroxy Omeprazole, from a preclinical animal study, illustrating the type of data generated in research where a deuterated standard would be essential for accurate quantification.

| Parameter | Omeprazole | 5-Hydroxy Omeprazole |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 |

| Cmax (ng/mL) | 1250 ± 350 | 300 ± 90 |

| AUC (ng·h/mL) | 4500 ± 1200 | 1100 ± 320 |

| t1/2 (h) | 1.2 ± 0.4 | 1.8 ± 0.6 |

This table presents hypothetical data for illustrative purposes based on typical pharmacokinetic profiles observed in animal studies.

Mechanistic Insights and Research Facilitated by Deuterium Labeling

Tracing Metabolic Fate and Transformation Pathways

The primary advantage of using a deuterium-labeled compound like 5-Hydroxy Omeprazole-d3 (B1163416) lies in its utility as a tracer in metabolic studies. medchemexpress.com When administered, its metabolic fate can be precisely tracked and distinguished from the endogenous and non-labeled drug pools. This is particularly crucial in identifying and quantifying metabolites, especially those that are novel or formed through unconventional pathways.

A key approach involves the co-administration of the non-labeled drug (omeprazole) with its stable isotope-labeled counterpart (e.g., D3-omeprazole). nih.gov Using high-resolution mass spectrometry, researchers can specifically search for pairs of signals that have a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 3 Daltons). nih.gov This technique significantly enhances the confidence in metabolite identification, effectively filtering out background noise and endogenous molecules. nih.gov

In studies investigating omeprazole (B731) metabolism in mice, this stable isotope labeling approach has been instrumental. nih.gov By analyzing plasma and brain tissue, researchers have been able to identify a wide array of transformation products. nih.gov Omeprazole is primarily metabolized by the cytochrome P450 enzyme CYP2C19 to form its major, inactive metabolite, 5-hydroxyomeprazole. artmolecule.frcaymanchem.com Another key enzyme, CYP3A4, is mainly responsible for forming omeprazole sulfone. artmolecule.fr Through isotope tracing, a total of seventeen metabolites were observed in one in vivo study, highlighting the complexity of its biotransformation. nih.gov

Table 1: Identified Metabolites of Omeprazole

| Metabolite Name | Key Enzyme(s) | Notes |

| 5-Hydroxyomeprazole | CYP2C19 artmolecule.frcaymanchem.com | Major metabolite, inactive. artmolecule.fr |

| Omeprazole Sulfone | CYP3A4 artmolecule.fr | A primary metabolite. nih.gov |

| Omeprazole Sulfide (B99878) | - | Reported as a metabolite and potential impurity. artmolecule.fr |

| 5-Hydroxyomeprazole Sulfide | - | Reported as a metabolite. artmolecule.fr |

| Mercaptobenzimidazole NAC Metabolite | - | Identified based on unique fragmentation patterns. nih.gov |

Studies have also examined the degradation of omeprazole and 5-hydroxyomeprazole under acidic conditions, which is relevant to its mechanism of action and environmental fate. These investigations revealed the formation of various monomeric and dimeric degradation products. gcu.ac.uk

Elucidation of Reaction Mechanisms at a Molecular Level

Deuterium labeling is a sophisticated tool for elucidating reaction mechanisms at the molecular level. By observing how the presence of a heavier isotope affects reaction rates (the kinetic isotope effect), scientists can infer the bond-breaking steps in a metabolic reaction. While deuterium labeling has the potential to affect metabolic profiles, it is primarily used as a tracer for quantification. medchemexpress.com

Mass spectrometry fragmentation analysis provides deep mechanistic insights. In the analysis of omeprazole, the molecule shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 346. Its fragmentation yields characteristic product ions, such as m/z 198, which is formed by the loss of a 6-methoxy-1H-1,3-benzodiazole group. nih.gov By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can pinpoint which parts of the molecule are retained or lost during analysis and metabolism. For instance, a fragment ion at m/z 130 was detected in metabolites of both omeprazole and D3-omeprazole, indicating it did not originate from the deuterated benzimidazole (B57391) part of the molecule. nih.gov

Furthermore, research has uncovered that omeprazole can be metabolically activated to a reactive quinone imine intermediate. nih.gov This bioactivation pathway, predominantly mediated by the CYP3A4 enzyme, involves the formation of conjugates with glutathione (B108866) (GSH) and N-acetylcysteine (NAC), which have been detected in vitro and in vivo. nih.gov The formation of this reactive species is a critical mechanistic step that could be further explored using isotopically labeled compounds to trace the covalent binding to cellular macromolecules. nih.gov

Advanced Understanding of Enzymatic Selectivity and Regioselectivity

The hydroxylation of omeprazole at the 5-position of the pyridine (B92270) ring is almost exclusively carried out by CYP2C19, making 5-hydroxyomeprazole a key biomarker for the activity of this enzyme. artmolecule.frcaymanchem.com In contrast, the formation of omeprazole sulfone is primarily mediated by CYP3A4. artmolecule.fr This clear division of labor allows researchers to use the ratio of these metabolites to phenotype an individual's CYP2C19 and CYP3A4 activity.

Studies using various marker substrates have also investigated the inhibitory potential of omeprazole and its metabolites on different P450 enzymes. Research in rat liver microsomes showed that omeprazole and its sulfoxide (B87167) metabolite act as competitive inhibitors of several CYP enzymes, with the greatest potency observed against the CYP3A family. nih.gov Additionally, omeprazole has been shown to be an inducer of the CYP1A2 enzyme in humans. nih.gov This detailed understanding of enzyme-specific interactions is crucial for predicting drug-drug interactions.

Table 2: Role of Cytochrome P450 Enzymes in Omeprazole Metabolism

| Enzyme | Primary Role | Resulting Metabolite(s) |

| CYP2C19 | Major metabolic pathway; hydroxylation artmolecule.frcaymanchem.com | 5-Hydroxyomeprazole artmolecule.frcaymanchem.com |

| CYP3A4 | Sulfoxidation artmolecule.fr; Metabolic activation nih.gov | Omeprazole Sulfone artmolecule.fr, Quinone Imine nih.gov |

| CYP1A2 | Induced by omeprazole nih.gov | Not a primary metabolizing enzyme for omeprazole. |

Development of Robust Bioanalytical Assays for Drug Metabolism Studies

The development of sensitive, specific, and robust bioanalytical assays is fundamental to drug metabolism and pharmacokinetic studies. Stable isotope-labeled compounds, such as 5-Hydroxy Omeprazole-d3, are the gold standard for use as internal standards in quantitative mass spectrometry-based assays. medchemexpress.com An ideal internal standard co-elutes with the analyte and compensates for variations in sample extraction, handling, and instrument response, leading to highly accurate and precise measurements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for these studies. A validated method for the simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma has been developed, showcasing the capabilities of this technology. nih.gov Such methods involve isolating the compounds from plasma, often using solid-phase extraction, followed by chromatographic separation and detection by a tandem mass spectrometer. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its labeled internal standard, ensuring high selectivity. nih.gov The development of these assays is critical for clinical trials and for phenotyping studies that assess an individual's metabolic capacity for drugs like omeprazole. nih.gov More advanced techniques, such as enantioselective separation using open tubular capillary electrochromatography, have also been developed to resolve the individual enantiomers of omeprazole and 5-hydroxyomeprazole. diva-portal.org

Table 3: Example of a Bioanalytical LC-MS/MS Assay for Omeprazole and 5-Hydroxyomeprazole

| Assay Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Sample Matrix | Human Plasma nih.gov |

| Sample Preparation | Solid-Phase Extraction nih.gov |

| Chromatography | Reversed-phase on a Zorbax XDB-C8 column nih.gov |

| Mobile Phase | Acetonitrile-water (21:79, v/v) with 10 mM ammonium (B1175870) hydroxide, pH 8.5 nih.gov |

| Detection Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| MRM Transitions | Omeprazole: m/z 346 → 198; 5-Hydroxyomeprazole: m/z 362 → 214 nih.gov |

| Concentration Range | 10-500 ng/mL nih.gov |

Future Research Directions and Translational Perspectives Non Clinical

Expansion of Deuterated Metabolite Libraries for Comprehensive Metabolomics

The development of extensive libraries of deuterated metabolites, including compounds like 5-Hydroxy Omeprazole-d3 (B1163416), is fundamental for the future of comprehensive metabolomics. These libraries will serve as invaluable resources for identifying and quantifying a wide array of drug metabolites and other xenobiotics in complex biological samples. The use of stable isotope-labeled compounds allows for more accurate and sensitive detection by techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govchemrxiv.org

This approach facilitates the untargeted elucidation of xenobiotic products in various biological systems, including cell cultures. acs.org By creating a comprehensive catalog of deuterated standards, researchers can more effectively study the metabolic fate of drugs and environmental compounds, leading to a better understanding of their potential effects.

Table 1: Key Applications of Deuterated Metabolite Libraries

| Application Area | Description |

| Drug Metabolism Studies | Enables precise quantification and identification of both known and novel drug metabolites. |

| Personalized Medicine | Helps in understanding inter-individual variability in drug metabolism, paving the way for tailored therapeutic strategies. acs.org |

| Exposome Research | Facilitates the comprehensive analysis of environmental chemical exposures and their metabolic pathways in the human body. acs.org |

| Systems Biology | Provides crucial data for building more accurate models of metabolic networks and understanding the systemic effects of xenobiotics. acs.org |

Development of Novel In Vitro Models for Predicting Drug Metabolism and Interactions

Future research will focus on creating more sophisticated in vitro models that can more accurately predict human drug metabolism and potential drug-drug interactions. While human primary hepatocytes are considered a gold standard, the development of advanced models like liver-on-a-chip and multi-organ-on-a-chip systems is a key area of advancement. researchgate.netresearchgate.net These models aim to better replicate the complex microenvironment of human organs. researchgate.net

The integration of deuterated metabolites like 5-Hydroxy Omeprazole-d3 into these novel systems will allow for more precise and dynamic studies of metabolic pathways. Researchers are working to upgrade existing cell lines, such as HepG2 cells, with specific drug-metabolizing enzymes to improve their predictive capacity for hepatotoxicity testing. science.gov The goal is to develop a battery of both simple and complex in vitro assays that can reliably predict a significant percentage of human hepatotoxicity. researchgate.net

Integration of Computational Chemistry with Experimental Deuterated Metabolite Data for Predictive Modeling

The synergy between computational chemistry and experimental data from deuterated metabolites holds immense promise for creating powerful predictive models of drug metabolism. Computational models have already achieved high accuracy in predicting the metabolic pathways catalyzed by major enzyme families like cytochrome P450s. researchgate.net

By incorporating high-quality data generated using stable isotope-labeled compounds, these models can be further refined to predict the metabolism of new chemical entities with greater accuracy. This integrated approach, often referred to as quantitative systems pharmacology, utilizes a systems biology framework to understand the mechanisms of drug action across multiple biological scales. researchgate.net This will be crucial for predicting potential adverse reactions and optimizing drug design.

Continued Application of Stable Isotope Labeling for Understanding Xenobiotic Biotransformation

The use of stable isotope labeling is a cornerstone technique for elucidating the biotransformation of xenobiotics—compounds foreign to a living organism. nih.gov This method allows researchers to trace the metabolic fate of a compound, identifying both phase I (functionalization) and phase II (conjugation) metabolites. nih.govacs.org

Advanced analytical methods, combining stable isotope labeling with high-resolution mass spectrometry and sophisticated data mining techniques, enable the comprehensive detection and identification of xenobiotic metabolites. acs.org This is critical for understanding the potential toxicity and carcinogenicity of various environmental and pharmaceutical compounds. nih.gov A proposed workflow using these techniques has demonstrated the ability to significantly reduce the number of false-positive candidates in metabolite identification. nih.gov The continued application and refinement of these methods will be essential for ensuring the safety and efficacy of new drugs and for assessing the risks of environmental chemical exposure.

Q & A

Basic Research Questions

Q. How is 5-Hydroxy Omeprazole-d3 (sodium) structurally characterized, and what analytical methods are recommended for confirming its identity?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Use nuclear magnetic resonance (NMR) to verify deuterium incorporation at specific positions (e.g., methyl groups), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [C₁₇H₁₅D₃N₃O₄S·Na], molecular weight ~385.4). Chromatographic purity should be assessed via reversed-phase HPLC with UV detection at 280 nm, as described for omeprazole-related compounds in pharmacopeial standards .

Q. What synthetic strategies are employed to prepare isotopically labeled 5-Hydroxy Omeprazole-d3 (sodium), and how is deuterium incorporation optimized?

- Methodological Answer : Deuterium labeling typically occurs during the synthesis of the benzimidazole core. For example, sodium borodeuteride (NaBD₄) can reduce specific ketone intermediates to introduce deuterium at methyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize isotopic dilution. Post-synthesis, LC-MS/MS is used to quantify deuterium enrichment (>98% required for metabolic studies) .

Q. How are impurities in 5-Hydroxy Omeprazole-d3 (sodium) quantified, and what thresholds are considered acceptable for research-grade material?

- Methodological Answer : Follow pharmacopeial guidelines for omeprazole analogs. Use gradient HPLC with a C18 column and UV detection (254 nm) to separate impurities like desmethyl derivatives or sulfone byproducts. Total impurities should not exceed 0.5% (w/w), with individual unspecified impurities ≤0.1%. Reference standards (e.g., USP Pantoprazole Related Compounds) can aid in peak identification .

Advanced Research Questions

Q. What experimental designs are recommended to study the metabolic stability of 5-Hydroxy Omeprazole-d3 (sodium) in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) in the presence of NADPH. Use LC-MS/MS to monitor the formation of deuterated metabolites (e.g., sulfone derivatives). Include controls with non-deuterated omeprazole to assess isotope effects on CYP450-mediated oxidation. Data should be normalized to protein concentration and reaction time .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for 5-Hydroxy Omeprazole-d3 (sodium) across different species?

- Methodological Answer : Cross-species variability often arises from differences in CYP2C19 enzyme activity. Validate findings using in vitro-in vivo extrapolation (IVIVE) models. For example, compare intrinsic clearance rates in recombinant CYP isoforms (human vs. rodent). Statistical tools like ANOVA with post-hoc Tukey tests can identify species-specific metabolic pathways .

Q. What strategies ensure the stability of 5-Hydroxy Omeprazole-d3 (sodium) in long-term storage for pharmacokinetic studies?

- Methodological Answer : Store the compound in amber vials at -20°C under nitrogen to prevent oxidation. Conduct forced degradation studies under acidic, basic, and oxidative conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) to identify degradation pathways. Monitor stability via HPLC-UV every 3 months, with acceptance criteria of ≥95% purity .

Q. How is 5-Hydroxy Omeprazole-d3 (sodium) used as an internal standard in quantitative bioanalytical assays?

- Methodological Answer : Prepare calibration curves using deuterated and non-deuterated analogs to correct for matrix effects. Use a stable isotope dilution assay (SIDA) with LC-MS/MS in multiple reaction monitoring (MRM) mode. Validate method accuracy (85–115% recovery) and precision (RSD <15%) per FDA bioanalytical guidelines .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving 5-Hydroxy Omeprazole-d3 (sodium)?

- Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate EC₅₀ values with 95% confidence intervals. Replicate experiments in triplicate to assess inter-assay variability, and apply Grubbs’ test to exclude outliers .